2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid
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Overview
Description
2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .
Preparation Methods
The synthesis of 2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the corresponding protected amino acid and sodium azide (NaN3).
Mixed Anhydride Method: This method uses isobutoxycarbonyl chloride (IBC-Cl) to form the mixed anhydride, which then reacts with sodium azide to produce the desired azide.
Acid Chloride Method: Alternatively, the acid chloride method can be employed, where the protected amino acid is converted to its acid chloride form before reacting with sodium azide.
Chemical Reactions Analysis
2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other nucleophiles.
Scientific Research Applications
2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid has several applications in scientific research:
Chemistry: It is widely used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of various pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of 2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide bond formation. The Fmoc group can be removed under mild basic conditions, allowing the amino group to participate in further reactions .
Comparison with Similar Compounds
2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid can be compared with other Fmoc-protected amino acids:
Fmoc-Glycine: Similar in structure but lacks the piperidinyl group.
Fmoc-Lysine: Contains an additional amino group on the side chain.
Fmoc-Phenylalanine: Features a phenyl group instead of the piperidinyl group.
These comparisons highlight the unique structural features of this compound, such as the presence of the piperidinyl group, which can influence its reactivity and applications.
Properties
IUPAC Name |
2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-24(14-22(26)27)16-10-12-25(13-11-16)23(28)29-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21H,10-15H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFANJPLQNSAHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138184-07-1 |
Source
|
Record name | 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)(methyl)amino]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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